![molecular formula C18H14BrN3O5S2 B362506 (E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide CAS No. 620590-23-0](/img/structure/B362506.png)
(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazoles are known for their wide range of biological activities and are found in many potent drugs .
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. It also has a bromophenyl group attached, which suggests that it might have interesting electronic properties due to the presence of the heavy bromine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Thiazoles are generally stable compounds, but the presence of other functional groups can influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Photodynamic Therapy Applications
Compounds with complex structures similar to the requested chemical, specifically those incorporating elements such as bromophenyl and nitrobenzamide, have been investigated for their applications in photodynamic therapy (PDT). For example, zinc phthalocyanines substituted with certain derivative groups have shown remarkable potential as Type II photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are critical for the successful treatment of cancer through photodynamic therapy, indicating that compounds with related structures could potentially serve similar roles (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Research has demonstrated that certain sulfonamide derivatives, including those featuring thiazolyl and nitrobenzamide components, exhibit significant antibacterial activity. This suggests that compounds with similar structural attributes could be synthesized and evaluated for their potential as antimicrobial agents. Such compounds have been assessed against various bacterial strains, including S. aureus and E. coli, highlighting their broad-spectrum antimicrobial potential (Rafiee Pour, Nazifi, Afshari Safavi, Nazifi, & Massah, 2019).
Anticonvulsant Applications
The search for potential anticonvulsants among derivatives of 1,3,4-thiadiazole has proven to be very perspective. Compounds synthesized and evaluated for their anticonvulsive activity have demonstrated promising results compared to classic drugs, indicating that derivatives with similar structural motifs could be explored further for their therapeutic potential in treating seizure disorders (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).
Synthesis and Characterization of Novel Polymers
Complex chemical compounds featuring bromophenyl and nitrobenzamide components have been utilized in the synthesis of new types of soluble thermally stable polymers. These polymers have been characterized and studied for their physical properties, including thermal behavior, thermal stability, solubility, and inherent viscosity, suggesting potential applications in materials science and engineering (Mehdipour‐Ataei & Hatami, 2007).
Dual Cyclooxygenase-2/5-Lipoxygenase Inhibitors
Research into the structure-activity relationships of benzo[1.3.2]dithiazolium ylide 1,1-dioxide skeleton, closely related to the requested compound's structure, led to the discovery of new prototypes for dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This indicates potential applications in developing treatments for conditions where dual inhibition of COX-2 and 5-LOX is beneficial, such as certain inflammatory diseases (Tan, Chen, Chen, Chang, & Chern, 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[3-(4-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O5S2/c19-12-4-6-13(7-5-12)21-15-9-29(26,27)10-16(15)28-18(21)20-17(23)11-2-1-3-14(8-11)22(24)25/h1-8,15-16H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZCNUYFXIYUMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-7-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362436.png)
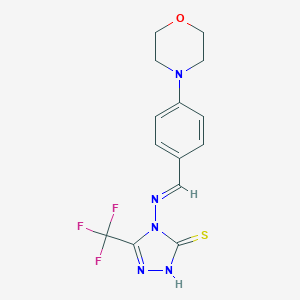

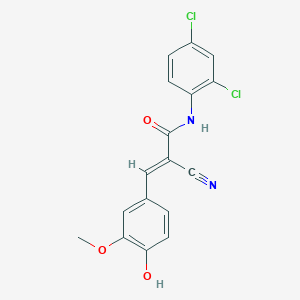

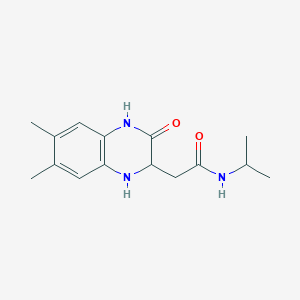
![(9E)-9-(2-phenylhydrazinylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B362457.png)
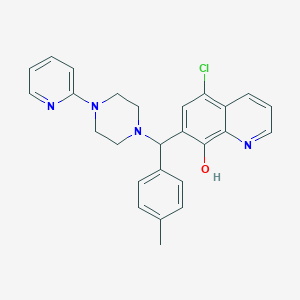
![7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362467.png)
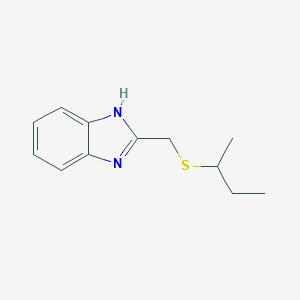
![Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate](/img/structure/B362475.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B362477.png)
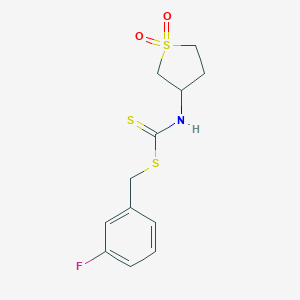
![2-(3-Hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362482.png)